Pyrido[2,3-b]pyrazine (CAS 322-46-3) is a highly electron-deficient, fused bicyclic heteroaromatic scaffold comprising conjugated pyridine and pyrazine rings. Functioning as a potent electron acceptor, it is primarily procured as a building block for synthesizing bipolar charge transport materials, thermally activated delayed fluorescence (TADF) emitters, and highly selective kinase inhibitors. The compound presents as a stable solid with a melting point of 139–143 °C and offers excellent solubility in standard organic solvents, facilitating downstream Buchwald-Hartwig cross-coupling and nucleophilic aromatic substitution workflows . Its distinct electronic structure, characterized by a deep lowest unoccupied molecular orbital (LUMO) and multiple hydrogen-bond acceptor sites, makes it a critical precursor for applications where precise bandgap tuning or specific active-site coordination is mandatory .
Industrial buyers and medicinal chemists often consider quinoxaline (a benzene-fused pyrazine) as a lower-cost, structural analog to pyrido[2,3-b]pyrazine [1]. However, generic substitution fails because quinoxaline lacks the additional electronegative pyridine nitrogen[2]. In optoelectronic applications, this missing nitrogen significantly reduces the core's electron-accepting ability, preventing the formation of the strong donor-acceptor architectures required for high-efficiency reverse intersystem crossing in TADF OLEDs [2]. In pharmaceutical development, the absence of the pyridine nitrogen eliminates a critical hydrogen-bond acceptor necessary for optimal hinge-region binding in the ATP pocket of target kinases [1]. Consequently, substituting pyrido[2,3-b]pyrazine with quinoxaline reliably results in lower external quantum efficiencies in displays and drastically reduced target affinities in drug discovery pipelines [1].
Structure-activity relationship (SAR) studies directly comparing pyridinylquinoxalines against pyridinylpyridopyrazines demonstrate the critical importance of the pyrido[2,3-b]pyrazine core [1]. When the quinoxaline core of a lead p38α MAP kinase inhibitor was replaced with pyrido[2,3-b]pyrazine, the resulting derivative exhibited more than a two-fold increase in potency [1]. The additional nitrogen atom provided by the pyridine ring enables superior hydrogen-bonding interactions within the kinase hinge region, driving the IC50 down to the low nanomolar range [1].
| Evidence Dimension | p38α MAP kinase inhibition (IC50) |
| Target Compound Data | 38 nM (Pyrido[2,3-b]pyrazine derivative) |
| Comparator Or Baseline | 81 nM (Quinoxaline derivative) |
| Quantified Difference | 53% reduction in IC50 (more than 2x greater potency) |
| Conditions | In vitro p38α MAP kinase enzyme inhibition assay |
Procuring the pyrido[2,3-b]pyrazine scaffold is essential for medicinal chemists aiming to achieve sub-50 nM potency in targeted kinase inhibitor programs where quinoxaline analogs plateau.
In the development of purely organic thermally activated delayed fluorescence (TADF) emitters, the electron-accepting strength of the core is paramount [1]. Pyrido[2,3-b]pyrazine acts as an exceptionally strong acceptor due to its polyaza-aromatic structure, functionally exceeding the performance of quinoxaline [2]. When coupled with donor moieties, pyrido[2,3-b]pyrazine-based emitters achieve bipolar charge transport and highly efficient triplet-to-singlet reverse intersystem crossing, yielding devices with external quantum efficiencies (EQEs) up to 21.3% [1].
| Evidence Dimension | OLED External Quantum Efficiency (EQE) |
| Target Compound Data | Up to 21.3% EQE |
| Comparator Or Baseline | ~5% EQE (Theoretical maximum for prompt fluorescence baseline) |
| Quantified Difference | >4x increase in maximum EQE |
| Conditions | Electrical excitation in solid-state OLED devices at 1 × 10^6 V cm^−1 |
Justifies the selection of pyrido[2,3-b]pyrazine for the procurement and scale-up of next-generation, heavy-metal-free OLED display materials.
The structural differentiation between pyrido[2,3-b]pyrazine and quinoxaline extends to complex intracellular signaling pathways [1]. In comparative screenings for small-molecule inhibitors of the Wnt/β-catenin signaling pathway—a critical target in non-small-cell lung cancer (NSCLC)—2,3,6-trisubstituted pyrido[2,3-b]pyrazines consistently demonstrated higher anti-proliferative activity than their 2,3,6-trisubstituted quinoxaline counterparts[1]. The unique electronic distribution of the pyrido[2,3-b]pyrazine core allows for more favorable binding thermodynamics with the target proteins [1].
| Evidence Dimension | Anti-proliferative activity (Wnt/β-catenin pathway inhibition) |
| Target Compound Data | High activity (Lead compound YAN-series) |
| Comparator Or Baseline | Lower activity (Quinoxaline analogs) |
| Quantified Difference | Consistently superior target affinity and cell growth inhibition |
| Conditions | In vitro screening against non-small-cell lung cancer (NSCLC) cell lines |
Provides a validated rationale for prioritizing pyrido[2,3-b]pyrazine libraries over cheaper quinoxaline libraries in early-stage oncology drug discovery.
From a manufacturing and processability standpoint, pyrido[2,3-b]pyrazine offers exceptional versatility as a central acceptor core [1]. Through systematic Buchwald-Hartwig cross-coupling with various donor amines, the bandgap of the resulting donor-acceptor-donor (D-A-D) molecules can be precisely tuned [1]. This allows a single procurement pipeline of pyrido[2,3-b]pyrazine to yield a full spectrum of fluorescent materials, with emission wavelengths spanning from blue (486 nm) to red (624 nm) in both solution and solid states [1].
| Evidence Dimension | Emission wavelength tunability |
| Target Compound Data | 486 nm to 624 nm (Blue to Red) |
| Comparator Or Baseline | Rigid fluorophores with static emission profiles |
| Quantified Difference | 138 nm tunable emission range from a single core scaffold |
| Conditions | Photoluminescence testing in solution and solid-state films |
Enables chemical manufacturers to consolidate their precursor supply chain by using one highly tunable scaffold to produce a complete RGB suite of emitting materials.
Due to its deep LUMO and strong electron-accepting properties, pyrido[2,3-b]pyrazine is a highly effective core scaffold for developing heavy-metal-free, thermally activated delayed fluorescence (TADF) materials[1]. It is recommended for industrial production of bipolar charge transport layers where EQEs exceeding 20% are required[1].
The presence of the additional pyridine nitrogen makes this compound an essential building block for medicinal chemistry programs targeting p38α MAP kinase, PI3K, and other ATP-dependent kinases [2]. It should be procured when lead optimization of quinoxaline-based inhibitors stalls due to insufficient hinge-region binding affinity [2].
Pyrido[2,3-b]pyrazine's compatibility with standard Buchwald-Hartwig amination allows it to serve as a universal precursor for donor-acceptor-donor (D-A-D) fluorophores[3]. It is the material of choice for chemical manufacturers needing to synthesize a wide range of custom fluorescent dyes (from blue to red) without changing the central acceptor scaffold [3].
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